4-(Acetylamino)-N-(2-fluorophenyl)benzamide, also known as CI-994 or N-acetyldinaline, is a synthetic organic compound belonging to the benzamide class. [, ] It is a derivative of the original compound Dinaline (GOE 1734; PD 104 208). [] While structurally similar to other benzamide derivatives with various pharmacological activities, CI-994 has primarily been investigated in scientific research for its antitumor properties. []
Related Compounds
N-acetyldinaline (CI-994)
Compound Description: N-acetyldinaline, also known as CI-994 or [4-(acetylamino)-N-(2-amino-phenyl) benzamide], is an antitumor cytostatic agent. [] It acts as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. [] CI-994 exhibits a concentration-dependent inhibition of HDAC-1 and HDAC-2. [] Studies indicate its potential for treating leukemia, demonstrating impressive differential activity against leukemic cells and normal stem cells in a rat model for human acute myelocytic leukemia. [] Furthermore, CI-994 has shown promising results in treating sustained atrial fibrillation by reducing fibrillation time, atrial fibrosis, and immune cell infiltration without impacting cardiac function. []
Compound Description: (S)-17b is a novel benzamide derivative exhibiting potent inhibitory activity against human class I HDAC isoforms and antitumor activity. [] It effectively inhibits the growth of human myelodysplastic syndrome (SKM-1) cell lines in vitro and in vivo. [] The compound increases the intracellular levels of acetyl-histone H3 and P21, induces G1 cell cycle arrest and apoptosis, and shows a favorable pharmacokinetic profile. []
Compound Description: FNA is a potent HDAC3 inhibitor with class I HDAC isoform selectivity. [] Demonstrating solid tumor cell inhibitory activity, FNA shows promise as a potential anticancer agent. [] It effectively inhibits tumor growth in vivo, promotes apoptosis, and induces G2/M phase arrest in HepG2 cells. []
2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide
Compound Description: This compound is a building block in organic synthesis. It's been used in reactions with aniline to produce more complex amide derivatives. [] While its specific biological activity hasn't been explored in the provided papers, its structure suggests potential for various applications due to its potential for hydrogen bonding, aromatic ring stacking, and other weak non-covalent interactions. []
Compound Description: The title compound, C17H12F2N2OS, is a thiazole derivative with a planar thiazole ring. [] The structure is characterized by the presence of intermolecular C—H⋯O hydrogen bonds. []
3-Fluoro-N-(3-fluorophenyl)benzamide
Compound Description: This benzamide derivative is notable for exhibiting concomitant polymorphism, meaning it can exist in two different crystalline forms simultaneously. [] The two forms, identified as plate (Form I) and needle (Form II), differ in their crystal packing arrangements due to subtle variations in intermolecular interactions, primarily N−H···O hydrogen bonds, C−H···F, and F···F interactions. []
Compound Description: NACPA is a compound with potential for immune modulation. [] It exhibits higher bioavailability and tissue accumulation compared to its parent compound, 3-CPA. [] Notably, NACPA accumulates significantly in the spleen and shows inhibitory effects on lymphocyte proliferation, INF-γ production, and chemotaxis in human peripheral lymphocytes. []
Compound Description: LY201116, a potent anticonvulsant, is primarily metabolized via N-acetylation and subsequent hydroxylation. [] This process forms 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) and 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP), respectively. [] LY201116 demonstrates good absorption and is predominantly excreted within the first 24 hours after administration. []
Compound Description: MMV665807 is a compound with potent anti-staphylococcal and anti-biofilm properties, effectively eradicating Staphylococcus aureus biofilms. [] It exhibits bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus strains. [] Despite its promising antibacterial activity, MMV665807 displays some cytotoxicity against human keratinocytes and primary endothelial cells, highlighting the need for further structural optimization. []
Compound Description: This complex molecule features a benzamide moiety as part of a larger polycyclic structure, including indazole and thioamide groups. [] While the provided abstract doesn't detail its specific biological activity, the presence of these pharmacophoric groups suggests potential for diverse pharmacological applications.
Compound Description: BMS-795311 belongs to the triphenylethanamine (TPE) amide class and acts as a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. [] It effectively inhibits CETP activity, raises HDL-C levels in animals, and shows promise as a potential anti-atherosclerotic agent by enhancing reverse cholesterol transport. [] Unlike other CETP inhibitors, BMS-795311 doesn't exhibit undesirable off-target liabilities like blood pressure increase or aldosterone synthase activation. []
Compound Description: This compound is a key intermediate in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement. [] While its specific biological activity isn't detailed in the provided abstract, its role as a synthetic precursor highlights its importance in medicinal chemistry.
Compound Description: Synthesized from (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone via a microwave-assisted Fries rearrangement, this compound represents a novel 1,2,4-triazole derivative. [] While its specific biological activity isn't described in the provided abstract, its unique structure and synthesis method highlight its potential as a subject for further pharmacological investigation.
Compound Description: 22a is a potent and selective phospholipase D2 (PLD2) inhibitor. [] It exhibits an IC50 of 20 nM against PLD2, demonstrating 75-fold selectivity over PLD1. [] With its potent and selective inhibition of PLD2 and acceptable DMPK profile, 22a holds promise as a lead compound for developing novel cancer therapies. []
Compound Description: Compound 1 is a potent covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [, ] It displays subnanomolar potency (IC50 = 0.3 nM) against JNK3 and demonstrates high metabolic stability and excellent selectivity. [] Covalent binding to Cys-154 of JNK3 is crucial for its inhibitory activity. []
Compound Description: Compound 13 is a photocaged covalent inhibitor of JNK3, designed from a lead compound by modifying the amide bond in the linker. [] It exhibits potent JNK3 inhibition in the low double-digit nanomolar range. [] The inclusion of a photolabile protecting group enables light-controlled JNK3 activity manipulation in live cells. []
Compound Description: HADMP is a major metabolite of the anticonvulsant drug 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. [] It is formed via N-acetylation and subsequent hydroxylation of LY201116. [] Two hours post oral administration of LY201116, HADMP constitutes a significant portion of the total radioactivity in plasma and is the major urinary metabolite. []
Compound Description: Chidamide is a subtype-selective HDAC inhibitor approved for treating relapsed and refractory peripheral T cell lymphoma in China. [] Its structure has been frequently misinterpreted in the literature due to isomerism. [] The correct structure was confirmed through X-ray diffraction studies. []
Compound Description: Compound 2e exhibits potent and selective inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 0.079 ± 0.002 μM. [] It demonstrates anticancer potential against human breast cancer (MCF‐7), bone‐marrow cancer (K‐562), and cervical cancer (HeLa) cell lines while exhibiting lower toxicity towards normal baby hamster kidney BHK‐21 cells. []
Compound Description: RGFP966 is a benzamide-type HDAC inhibitor with selective targeting of HDAC3. [] In a transgenic mouse model of Huntington's disease (HD), RGFP966 improved motor deficits and demonstrated neuroprotective effects on striatal volume. [] Additionally, it reduced glial fibrillary acidic protein (GFAP) immunoreactivity, a marker for astrocyte activation, suggesting potential benefits through modulation of neuroinflammation. []
Compound Description: T-1-AFPB, a theobromine derivative, shows promise as a VEGFR‐2 inhibitor with anticancer properties. [] Computational studies, including molecular docking and dynamics simulations, support its potential to bind to and inhibit VEGFR-2. [] In vitro assays confirm its ability to inhibit VEGFR-2 with an IC50 of 69 nM and impede the growth of HepG2 and MCF‐7 cancer cell lines. []
Compound Description: This compound, provided in French nomenclature, is a complex benzamide derivative investigated for its potential in treating gastrointestinal disorders. [] Its structure features a bromine atom, a trifluoromethyl group, and a piperazine-substituted azetidine ring.
Compound Description: This salicylanilide derivative inhibits the signal transducer and activator of transcription 3 (STAT3) signaling pathway. [] By reducing phospho-STAT3 levels in human cancer cells, it induces tumor apoptosis and growth inhibition. []
4-Fluoro-N-(2-fluorophenyl) benzamide
Compound Description: This benzamide derivative demonstrates dimorphic behavior, crystallizing in two distinct forms within a non-centrosymmetric environment. [] The interplay of strong N-H···O hydrogen bonds and weak but directional C-H···F interactions governs the molecular packing and resulting dimorphism. []
Compound Description: BZP acts as a peripherally acting Nav1.7 sodium channel blocker. [] It exhibits analgesic effects in rat models of inflammatory and neuropathic pain, effectively reversing hyperalgesia and allodynia. [] Unlike centrally acting analgesics, BZP doesn't induce motor coordination impairment, highlighting its potential for providing pain relief without significant CNS side effects. []
Compound Description: These five compounds are phenylpyrimidine derivatives investigated for their radiosensitizing effects on human lung cancer cells. [] Among them, PPA15, a pan-CDK inhibitor, exhibits potent radiosensitizing activity, significantly reducing clonogenic survival when combined with radiation. [] In vivo studies demonstrated that PPA15 enhances the efficacy of radiotherapy in suppressing tumor growth. []
4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (2-75) and (E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (1005)
Compound Description: Compounds 2-75 and 1005 are hybrid molecules designed by combining structural features of enzalutamide and the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). [] These compounds exhibit weakened pan-HDAC inhibitory activity compared to SAHA but effectively degrade both androgen receptor (AR) and HSP90 in enzalutamide-resistant prostate cancer cells. [] They induce p21 and decrease cell viability in these resistant cells, suggesting potential as antitumor agents. []
N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA), 3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB), and 1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (Compound 2c)
Compound Description: MPPA, CDPPB, and Compound 2c are positive allosteric modulators (PAMs) of the metabotropic glutamate subtype 5 (mGlu5) receptor. [] CDPPB displays intrinsic agonist activity and possesses the highest affinity and longest receptor residence time. [] MPPA exhibits biased agonism, preferentially activating specific downstream signaling pathways. []
Compound Description: These compounds are glycine transporter (GlyT) inhibitors. ORG25935 and sarcosine inhibit GlyT1, while ORG25543 and ALX1393 target GlyT2. [, ] Inhibiting GlyT1 or GlyT2 increases spinal glycine levels, leading to an antiallodynic effect in neuropathic pain models in mice. [, ]
Compound Description: SSR504734 is a selective inhibitor of GlyT1, a transporter responsible for regulating glycine levels in the brain. [] It binds competitively to GlyT1, inhibiting glycine uptake. []
(R)-N[3-(4′fluorophenyl)-3-(4′phenyl-phenoxy)propyl]-sarcosine [NFPS], (R)-N[3-phenyl-3-(4′-(4-toluoyl)phenoxy)-propyl]sarcosine [(R)-NPTS], and (R,S)-(±)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine [Org24589]
Compound Description: These compounds represent a series of sarcosine derivatives designed as inhibitors of GlyT1. [] They exhibit varying degrees of potency and selectivity for GlyT1 inhibition. []
Overview
4-acetamido-N-(2-fluorophenyl)benzamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetamido group, a fluorophenyl moiety, and a benzamide structure, contributing to its diverse chemical properties and reactivity. Its molecular formula is C15H14FN2O, and it possesses a molecular weight of approximately 256.28 g/mol. The compound is classified under the category of benzamides, specifically those containing fluorinated phenyl groups, which are often associated with enhanced biological activity.
Synthesis Analysis
Methods
The synthesis of 4-acetamido-N-(2-fluorophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Acetamido Group: The reaction begins with 4-aminobenzamide, which is treated with acetic anhydride under mild conditions to yield 4-acetamidobenzamide.
Introduction of the Fluorophenyl Group: The intermediate product is subsequently reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, facilitating the introduction of the fluorophenyl moiety.
Final Product Formation: The resulting intermediate undergoes further reactions, possibly involving ethylenediamine or other reagents, to yield the final compound.
Technical Details
The reaction conditions typically involve controlling temperature and pH to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of 4-acetamido-N-(2-fluorophenyl)benzamide can be represented as follows:
The compound consists of a benzene ring substituted with an acetamido group at one position and a fluorophenyl group at another.
The presence of the fluorine atom on the phenyl ring significantly influences its electronic properties and reactivity.
Data
Molecular Formula: C15H14FN2O
Molecular Weight: 256.28 g/mol
Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-fluorophenyl)benzamide can participate in various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, leading to sulfinamides or amines.
Substitution Reactions: The compound can undergo nucleophilic substitution where the fluorine atom may be replaced by other nucleophiles (amines or thiols).
Technical Details
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of bases like sodium hydroxide.
Mechanism of Action
The mechanism of action for 4-acetamido-N-(2-fluorophenyl)benzamide involves its interaction with biological targets, particularly within cellular pathways related to histone modification. Research indicates that this compound functions as an inhibitor of histone deacetylases, leading to increased acetylation levels on histones which can affect gene expression patterns.
Process Data
Studies have shown that compounds similar to 4-acetamido-N-(2-fluorophenyl)benzamide exhibit significant effects on histone acetylation when analyzed through mass spectrometry methods, indicating their potential role in epigenetic regulation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white or off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group present in the acetamido moiety.
Applications
4-acetamido-N-(2-fluorophenyl)benzamide has several scientific applications:
Pharmaceutical Research: Investigated for its potential as a therapeutic agent due to its inhibitory effects on histone deacetylases, which play critical roles in cancer biology and other diseases.
Biochemical Studies: Used as a tool compound for studying histone modifications and their impact on gene regulation.
Material Science: Explored for applications in developing new materials due to its unique chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.